Benzene--tribromomethane (1/1)

Catalog No.
S15309187
CAS No.
22917-02-8
M.F
C7H7Br3
M. Wt
330.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene--tribromomethane (1/1)

CAS Number

22917-02-8

Product Name

Benzene--tribromomethane (1/1)

IUPAC Name

benzene;bromoform

Molecular Formula

C7H7Br3

Molecular Weight

330.84 g/mol

InChI

InChI=1S/C6H6.CHBr3/c1-2-4-6-5-3-1;2-1(3)4/h1-6H;1H

InChI Key

KUZPBXLLTIPSJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.C(Br)(Br)Br

Benzene-tribromomethane (1/1), with the chemical formula C7H7Br3C_7H_7Br_3, is a compound formed by the combination of benzene and tribromomethane, also known as bromoform. This compound features a benzene ring substituted with three bromine atoms, resulting in a structure that is both aromatic and heavily halogenated. The presence of bromine atoms significantly alters the physical and chemical properties of the benzene ring, making it more reactive and affecting its solubility and boiling point.

Typical of both aromatic compounds and haloalkanes. Key reactions include:

  • Electrophilic Substitution: The brominated benzene can undergo electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other substituents.
  • Nucleophilic Substitution: The presence of bromine makes the compound susceptible to nucleophilic attack, allowing for further functionalization.
  • Dehydrohalogenation: Under strong basic conditions, it may lose hydrogen bromide, leading to the formation of alkenes.

Benzene-tribromomethane can be synthesized through several methods:

  • Direct Halogenation: Reacting benzene with tribromomethane under controlled conditions can yield the compound.
  • Electrophilic Bromination: Utilizing bromine in the presence of a catalyst (like iron or aluminum bromide) can facilitate the substitution of hydrogen atoms on benzene with bromine.
  • Haloform Reaction: This method involves using acetone and sodium hypobromite to generate tribromomethane, which can then react with benzene.

Benzene-tribromomethane has limited but significant applications:

  • Organic Synthesis: It serves as an intermediate in organic synthesis, particularly in creating complex organic molecules.
  • Solvent Use: Due to its high density and solvent properties, it can be used in laboratory settings for dissolving organic compounds.
  • Analytical Chemistry: It is utilized as a reagent in various analytical techniques.

Interaction studies involving benzene-tribromomethane focus primarily on its reactivity with nucleophiles and electrophiles. Research indicates that its bromine substituents make it an effective substrate for nucleophilic substitution reactions. Additionally, studies on its interactions with biological systems highlight its potential toxicity and mutagenicity, necessitating careful handling in laboratory environments .

Benzene-tribromomethane shares similarities with other halogenated compounds, particularly those containing bromine or chlorine. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
BromoformCHBr3CHBr_3A colorless liquid used as a solvent; toxic; similar odor to chloroform .
BromobenzeneC6H5BrC_6H_5BrA simple aryl bromide; used as a precursor in organic synthesis .
ChloroformCHCl3CHCl_3A colorless liquid; previously used as an anesthetic; less dense than water .
IodoformCHI3CHI_3Used historically as an antiseptic; heavier than water .

Uniqueness

Benzene-tribromomethane is unique due to its specific combination of a highly substituted aromatic system and the presence of three bromine atoms. This configuration not only increases its reactivity compared to simpler halogenated compounds but also enhances its potential applications in organic synthesis and analytical chemistry.

Exact Mass

329.80774 g/mol

Monoisotopic Mass

327.80979 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-11

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